Cas no 67224-54-8 (methyl 9a-methyl-13-(1-methylethyl)-1,3-dioxo-2-(piperidin-1-ylmethyl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylate)
67224-54-8 structure
Product Name:methyl 9a-methyl-13-(1-methylethyl)-1,3-dioxo-2-(piperidin-1-ylmethyl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylate
Numero CAS:67224-54-8
MF:C30H44N2O4
MW:496.68136882782
CID:1713992
PubChem ID:3050982
Update Time:2025-04-21
methyl 9a-methyl-13-(1-methylethyl)-1,3-dioxo-2-(piperidin-1-ylmethyl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- methyl 9a-methyl-13-(1-methylethyl)-1,3-dioxo-2-(piperidin-1-ylmethyl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylate
- MPA N-(piperidinomethyl)imide
- 3b,11-Etheno-3bH-naphth(2,1-e)isoindole-6-carboxylic acid, 1,2,3,3a,4,5,5a,6,7,8,9,9a,9b,10,11,11a-hexadecahydro-6,9a-dimethyl-1,3-dioxo-12-isopropyl-2-(piperidinomethyl)-
- DTXSID90986329
- Maleopimaric acid N-(piperidinomethyl)imide
- 67224-54-8
- Methyl 9a-methyl-1,3-dioxo-2-[(piperidin-1-yl)methyl]-13-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylate
-
- Inchi: 1S/C30H44N2O4/c1-18(2)22-15-19-16-23-29(3)11-8-9-20(28(35)36-4)21(29)10-12-30(22,23)25-24(19)26(33)32(27(25)34)17-31-13-6-5-7-14-31/h15,18-21,23-25H,5-14,16-17H2,1-4H3
- Chiave InChI: DRSUGUXOFNIJHR-UHFFFAOYSA-N
- Sorrisi: O=C1C2C(C(N1CN1CCCCC1)=O)C1C=C(C(C)C)C32CCC2C(C(=O)OC)CCCC2(C)C3C1
Proprietà calcolate
- Massa esatta: 496.330108
- Massa monoisotopica: 496.330108
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 36
- Conta legami ruotabili: 5
- Complessità: 983
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 8
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 66.9
- XLogP3: 5
Proprietà sperimentali
- Densità: 1.2
- Punto di ebollizione: 619°C at 760 mmHg
- Punto di infiammabilità: 328.2°C
- Indice di rifrazione: 1.581
methyl 9a-methyl-13-(1-methylethyl)-1,3-dioxo-2-(piperidin-1-ylmethyl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylate Letteratura correlata
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
67224-54-8 (methyl 9a-methyl-13-(1-methylethyl)-1,3-dioxo-2-(piperidin-1-ylmethyl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso